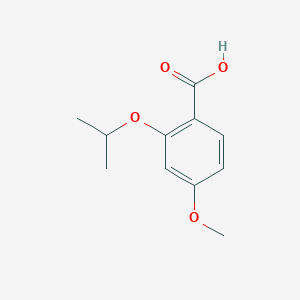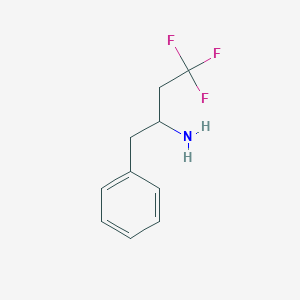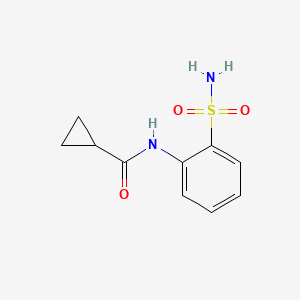
N-(2-sulfamoylphenyl)cyclopropanecarboxamide
Vue d'ensemble
Description
“N-(2-sulfamoylphenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H12N2O3S . It has a molecular weight of 240.28 g/mol . The compound contains a cyclopropane ring, which is a three-membered carbon ring, attached to a carboxamide group (CONH2) and a 2-sulfamoylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a cyclopropane ring, a phenyl ring substituted with a sulfamoyl group (SO2NH2), and a carboxamide group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found.Applications De Recherche Scientifique
Cell Adhesion-Inhibiting Anti-inflammatory Agents N-substituted derivatives of 2-[3-(phenylthio)phenyl]cyclopropanecarboxamide have been effective in inhibiting inflammation or immune responses. These derivatives are particularly notable for their ability to inhibit the interaction between ICAM-1 and LFA-1, showing significant inhibition in cell adhesion assays (Expert Opinion on Therapeutic Patents, 2002).
Inhibitors of Carbonic Anhydrase Isoforms Novel acridine sulfonamide compounds, synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, have been investigated for inhibiting carbonic anhydrase (CA). These compounds showed potent inhibition of cytosolic isoforms hCA I, II, and VII, indicating potential for various medical applications including treatment of conditions involving carbonic anhydrases (Bioorganic & medicinal chemistry, 2013).
Antimicrobial Agents A series of N2,N5-substituted five-membered cyclosulfamides have been developed, demonstrating the increasing relevance of the sulfamide functional group in medicinal and bioorganic chemistry. These compounds have shown notable antimicrobial properties (Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 2005).
Stereoselective Synthesis in Organic Chemistry Sulfur-lithium and tin-lithium exchange reactions of functionalized cyclopropanes, such as 2-substituted-2-(phenylthio)cyclopropanecarboxamides, have been explored for their potential in stereoselective synthesis. These reactions are significant in the field of organic chemistry for creating specific molecular configurations (Tetrahedron Letters, 1990).
Cancer Research and Inhibition of Tumor-Associated Isoenzymes Novel compounds such as N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides have been synthesized and examined as inhibitors of cytosolic and cancer-related transmembrane carbonic anhydrase isoenzymes. These compounds showed potential in inhibiting cancer-related isoenzymes hCA IX and hCA XII, suggesting a role in cancer research and therapy (Bioorganic chemistry, 2021).
Development of Anticonvulsant Agents Research into benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide and cyclopropanecarboxylic acid moieties has indicated potential for the development of new anticonvulsant agents. These compounds have shown promising results in animal models, suggesting their utility in the treatment of epilepsy (Molecules, 2015).
Propriétés
IUPAC Name |
N-(2-sulfamoylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-16(14,15)9-4-2-1-3-8(9)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQRRGDXYRBKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-sulfamoylphenyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



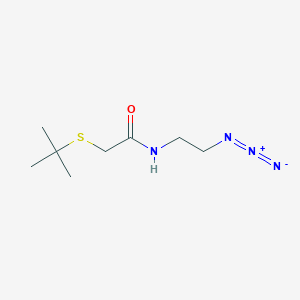
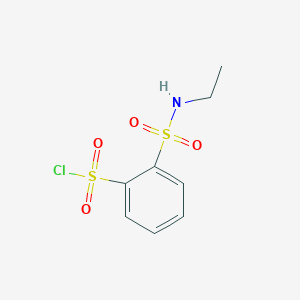
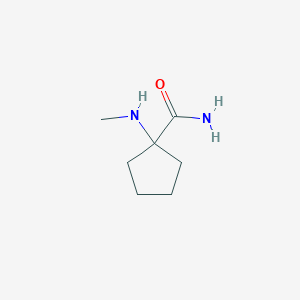
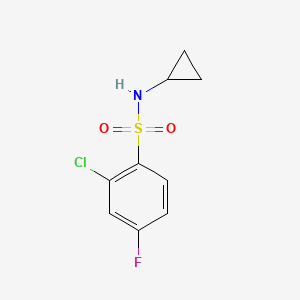
![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)
![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)
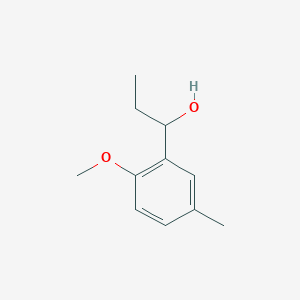
![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)
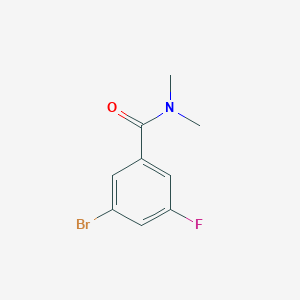
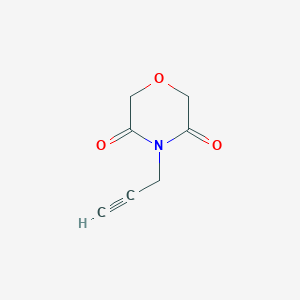
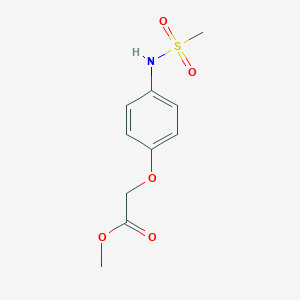
![methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate](/img/structure/B1427561.png)
